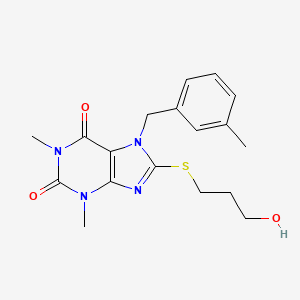
(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMQDQ and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
The compound and its analogues have been studied for their antioxidant properties, especially in the context of protecting valuable polyunsaturated fatty acids in fish meal from spontaneous combustion. The research identified that only specific analogues could compete with known antioxidants in efficacy and price, demonstrating the potential of these compounds in enhancing the stability of fish meals and other food products against oxidation (A. J. de Koning, 2002).
Pharmacological Importance
Isoquinoline derivatives, closely related to the compound , have shown a broad spectrum of biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This highlights the compound's relevance in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (K. Danao et al., 2021).
Antitumor and Antimicrobial Applications
Compounds derived from quinoline and isoquinoline alkaloids have been identified for their antitumor and antimicrobial activities. These include various structures and derivatives that have shown effectiveness against certain types of cancer and microbial infections, suggesting the potential of "(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one" and its derivatives in these areas (Akendengue B et al., 1999).
Synthesis and Chemical Applications
The synthesis of pyridines, quinolines, and isoquinolines from propargylic alcohols, including methods that could potentially involve the compound , offers a versatile approach to constructing these crucial heterocyclic structures. Such methodologies are essential in medicinal chemistry and drug discovery due to the broad spectrum of biological activities associated with these heterocycles (Surabhi Mishra et al., 2022).
Eigenschaften
IUPAC Name |
(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O/c1-19-10-14-25-24(17-19)29(23-7-4-3-5-8-23)28(20(2)31-25)27(32)15-12-21-11-13-22-9-6-16-30-26(22)18-21/h3-18H,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWFOZCNDLIVLM-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)C=CC3=CC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C(=O)/C=C/C3=CC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

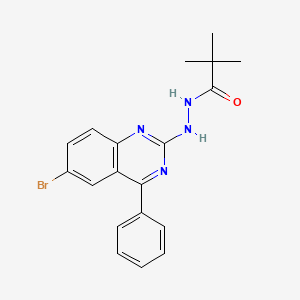
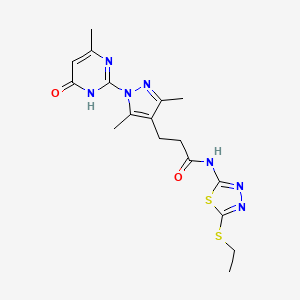
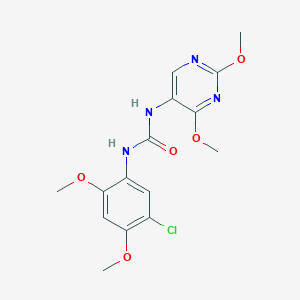
![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2815275.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2815276.png)

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2815279.png)
![5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2815281.png)

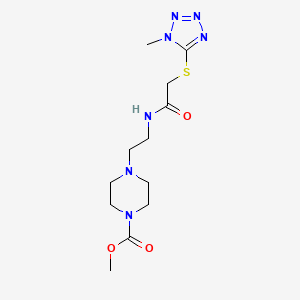
![N-(2,4-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2815286.png)

